An In-depth Technical Guide to the Chemical Properties of (R)-2-amino-5-methylhexanoic Acid
An In-depth Technical Guide to the Chemical Properties of (R)-2-amino-5-methylhexanoic Acid
Disclaimer: Publicly available scientific data specifically for (R)-2-amino-5-methylhexanoic acid is limited. This guide provides a comprehensive overview based on available information for the racemic mixture, (R/S)-2-amino-5-methylhexanoic acid, and draws comparisons with its structural isomer, the naturally occurring L-leucine ((S)-2-amino-4-methylpentanoic acid). The methodologies and general properties described herein are intended to serve as a foundational resource for researchers and drug development professionals.
Introduction
(R)-2-amino-5-methylhexanoic acid is a non-proteinogenic α-amino acid. As an enantiomer of a leucine analog, it is of interest in medicinal chemistry and drug design for its potential to be incorporated into peptides or to act as a standalone bioactive molecule. Its isobutyl side chain imparts hydrophobicity, a key characteristic influencing protein folding and molecular interactions. Understanding its chemical properties is crucial for its synthesis, purification, and evaluation in biological systems.
Chemical and Physical Properties
Table 1: Physicochemical Properties of (R/S)-2-amino-5-methylhexanoic Acid
| Property | Value | Reference |
| CAS Number | 3558-32-5 | [1][2] |
| Molecular Formula | C₇H₁₅NO₂ | [1][2] |
| Molecular Weight | 145.20 g/mol | [1][2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 280 °C (sublimes) | [1] |
| Boiling Point | 243 °C | [1] |
| Density | 1.014 g/cm³ | [1] |
| Flash Point | 101 °C | [1] |
| Refractive Index | 1.464 | [1] |
| LogP | 1.26 | [1] |
Table 2: Physicochemical Properties of L-Leucine for Comparison
| Property | Value | Reference |
| CAS Number | 61-90-5 | |
| Molecular Formula | C₆H₁₃NO₂ | |
| Molecular Weight | 131.17 g/mol | |
| Appearance | White crystalline powder or shiny flakes | [3] |
| Melting Point | 293-295 °C (decomposes) | [3] |
| Solubility in Water | 24.26 g/L at 25 °C | |
| pKa (α-carboxyl) | ~2.36 | |
| pKa (α-amino) | ~9.60 | |
| Isoelectric Point (pI) | ~5.98 | |
| Optical Rotation [α]D²⁰ | +14.9 to +16.0 (c=2, 6N HCl) |
Synthesis and Stereochemistry
The synthesis of enantiomerically pure (R)-2-amino-5-methylhexanoic acid can be approached through several established methods for asymmetric amino acid synthesis. These include the use of chiral auxiliaries, enzymatic resolution, or asymmetric catalysis. A generalized workflow for the enantioselective synthesis is depicted below.
Experimental Protocols
Determination of pKa by Titration
The acid-base properties of (R)-2-amino-5-methylhexanoic acid, specifically its pKa values for the carboxylic acid and amino groups, can be determined by acid-base titration.
Methodology:
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A known concentration of the amino acid is dissolved in deionized water.
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The initial pH of the solution is measured.
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The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is recorded after each incremental addition.
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To determine the pKa of the amino group, a separate titration is performed with a standardized solution of a strong acid (e.g., 0.1 M HCl).
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A titration curve is generated by plotting the pH versus the equivalents of titrant added.
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The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve. The isoelectric point (pI) can be calculated as the average of the two pKa values.
Measurement of Optical Rotation
The stereochemical purity of (R)-2-amino-5-methylhexanoic acid can be confirmed by measuring its optical rotation using a polarimeter.
Methodology:
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A solution of the compound is prepared at a known concentration in a suitable solvent (e.g., water or 6N HCl).
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The polarimeter cell is filled with the solution, ensuring no air bubbles are present.
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Plane-polarized light (typically from a sodium D-line at 589 nm) is passed through the sample.
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The angle of rotation of the plane of polarized light is measured. A levorotatory (-) rotation is expected for the (R)-enantiomer of many amino acids, though this is not a universal rule.
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The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Spectroscopic Data
While specific spectra for (R)-2-amino-5-methylhexanoic acid are not available in public databases, the expected spectral characteristics can be inferred.
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¹H NMR: Expected signals would include a doublet for the methyl groups of the isobutyl moiety, a multiplet for the methine proton of the isobutyl group, multiplets for the methylene protons, a triplet or doublet of doublets for the α-proton, and broad signals for the amine and carboxylic acid protons.
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¹³C NMR: Signals corresponding to the methyl carbons, methylene carbons, methine carbon, the α-carbon, and the carbonyl carbon of the carboxylic acid would be expected.
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IR Spectroscopy: Characteristic absorption bands would include N-H stretching vibrations (around 3000-3300 cm⁻¹), C-H stretching vibrations (around 2800-3000 cm⁻¹), a strong C=O stretching vibration for the carboxylic acid (around 1700-1725 cm⁻¹), and N-H bending vibrations (around 1500-1600 cm⁻¹).
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Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 145.1103 for the neutral molecule. Common fragmentation patterns would involve the loss of the carboxylic acid group and cleavage of the side chain.
Biological Activity
There is limited information on the biological activity of (R)-2-amino-5-methylhexanoic acid. One source suggests that the racemic 2-amino-5-methylhexanoic acid can act as a sestrin-gator interaction modulator.[2] Sestrins are stress-inducible proteins that regulate metabolic homeostasis, in part through their interaction with the GATOR protein complex, which is an upstream regulator of the mTORC1 signaling pathway. Modulation of this interaction could have implications for metabolic disorders, cancer, and aging. However, further research is required to validate this activity and to determine if it is specific to one enantiomer.
Conclusion
(R)-2-amino-5-methylhexanoic acid represents an interesting, yet undercharacterized, non-proteinogenic amino acid. This guide provides a summary of the available data for its racemic form and outlines standard experimental procedures for its synthesis and characterization. The potential for this molecule to modulate the sestrin-GATOR pathway highlights the need for further investigation into its specific biological activities. The information presented here serves as a valuable starting point for researchers and professionals in the field of drug discovery and development who are interested in exploring the potential of this and similar molecules.
